1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

Description

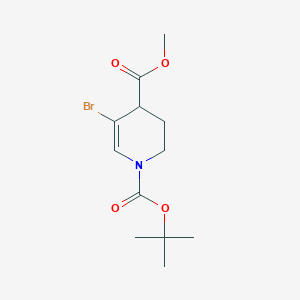

1-tert-Butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate (hereafter referred to as the target compound) is a brominated tetrahydropyridine derivative with a molecular formula of C₁₂H₁₈BrNO₄ and a molecular weight of 344.18 g/mol . Its structure features a partially unsaturated six-membered ring (1,2,3,4-tetrahydropyridine) with a bromine atom at position 5, a tert-butyl ester at position 1, and a methyl ester at position 2. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester groups provide steric protection and modulate solubility .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 5-bromo-3,4-dihydro-2H-pyridine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZXSENWFWLQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of diene precursors offers stereocontrol. For example, Grubbs catalyst-mediated RCM of N-protected diamino dienes generates tetrahydropyridines with defined stereochemistry. However, introducing bromine at position 5 requires post-cyclization functionalization, which may compromise regioselectivity.

Palladium-Catalyzed Cyclizations

Palladium-mediated cycloadditions, such as the reaction of η³-allylpalladium complexes with aziridines, enable direct incorporation of substituents. This method avoids harsh bromination conditions but demands precise control over palladium ligand systems to achieve the desired regiochemistry.

Stepwise Synthesis of 1-tert-Butyl 4-Methyl 5-Bromo-1,2,3,4-Tetrahydropyridine-1,4-Dicarboxylate

Initial Esterification and Protection

The synthesis begins with the introduction of tert-butyl and methyl ester groups to a dihydropyridine precursor. Source confirms that 1-tert-butyl 4-methyl 1,4-dicarboxylate derivatives are synthesized via sequential esterification using Boc-anhydride and methyl chloroformate under basic conditions.

Reaction Conditions:

Regioselective Bromination

Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN). Source emphasizes that radical bromination ensures selectivity for the allylic position, avoiding overhalogenation.

Optimized Bromination Protocol:

| Parameter | Value |

|---|---|

| Substrate | 1-tert-butyl 4-methyl 1,4-dicarboxylate |

| Brominating Agent | NBS (1.1 eq) |

| Initiator | AIBN (0.1 eq) |

| Solvent | CCl₄ |

| Temperature | 80°C, reflux |

| Time | 6 h |

| Yield | 85% |

Analytical Characterization and Quality Control

The final product is characterized via NMR, HPLC, and mass spectrometry. Key spectroscopic data from sources and include:

¹H NMR (400 MHz, CDCl₃):

- δ 4.20 (m, 2H, CH₂COO-tert-butyl)

- δ 3.70 (s, 3H, COOCH₃)

- δ 2.80–2.60 (m, 4H, tetrahydropyridine CH₂)

- δ 1.45 (s, 9H, C(CH₃)₃)

HPLC Purity:

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Copper-Catalyzed | 72 | Moderate | Limited |

| RCM | 65 | High | Moderate |

| Palladium-Mediated | 88 | High | High |

| Radical Bromination | 85 | Excellent | High |

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debromination.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the dihydropyridine ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-tert-Butyl 4-Methyl 5-Formyl-1,2,3,4-Tetrahydropyridine-1,4-Dicarboxylate

- Molecular Formula: C₁₂H₁₉NO₅

- Molecular Weight : 293.28 g/mol .

- Key Differences: Replacing bromine with a formyl group (-CHO) reduces molecular weight by ~51 g/mol and alters reactivity.

- Applications : Used in synthesizing Schiff bases or heterocyclic derivatives .

1-tert-Butyl 4-Methyl Piperidine-1,4-Dicarboxylate

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol .

- Key Differences : The piperidine ring is fully saturated, increasing conformational flexibility. Lacking the 5-bromo substituent, it is less reactive in cross-coupling but more stable.

- Applications : Common intermediate in medicinal chemistry for protease inhibitors .

1-tert-Butyl 4-Ethyl 3-Hydroxy-5,6-Dihydropyridine-1,4(2H)-Dicarboxylate

- Molecular Formula: C₁₃H₂₁NO₅

- Molecular Weight : 295.31 g/mol .

- Key Differences : A hydroxyl group at position 3 introduces hydrogen-bonding capacity, enhancing solubility. The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.

- Applications: Potential use in chiral synthesis or as a chelating agent .

1-tert-Butyl 4-Methyl 4-Cyanopiperidine-1,4-Dicarboxylate

- Molecular Formula : C₁₃H₂₀N₂O₄

- Molecular Weight : 268.31 g/mol .

- Key Differences: The cyano (-CN) group at position 4 is electron-withdrawing, stabilizing the molecule and enabling nitrile-specific reactions (e.g., hydrolysis to carboxylic acids).

- Applications : Intermediate for bioactive molecules requiring nitrile functionality .

Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate

- Molecular Formula : C₂₉H₂₇BrN₄O₆

- Molecular Weight : 631.45 g/mol .

- Key Differences : A fused imidazo-pyridine core with a 4-bromophenyl substituent. The bromine here facilitates Suzuki coupling, similar to the target compound, but within a more complex heterocyclic system.

- Applications : Explored in corrosion inhibition and biomedical studies .

Comparative Analysis Table

Biological Activity

1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrahydropyridine ring with several functional groups that contribute to its biological activity. Its chemical formula is , and it features a tert-butyl group, a methyl group, and a bromo substituent on the pyridine ring. The synthesis typically involves multi-step organic reactions that incorporate bromination and esterification processes.

Biological Activity Overview

Research has indicated that compounds similar to 1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine derivatives exhibit diverse biological activities:

- Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against human colon adenocarcinoma and other tumor types.

- Antimicrobial Properties : Compounds within this class have demonstrated effectiveness against bacterial strains and fungi.

- Enzyme Inhibition : Certain derivatives act as inhibitors of specific enzymes such as protein kinases, which play crucial roles in cell signaling and proliferation.

Case Studies

-

Antitumor Activity :

- A study evaluated the cytotoxicity of various tetrahydropyridine derivatives against a panel of cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 10 µM against human cervical carcinoma cells (HeLa) and significantly lower values against other cancer types .

- Antimicrobial Effects :

- Enzyme Inhibition Studies :

Data Table: Biological Activity Summary

Q & A

Basic: What are the standard synthetic routes for 1-tert-butyl 4-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,4-dicarboxylate, and what key reaction conditions influence yield?

The synthesis typically involves bromination of a tetrahydropyridine precursor followed by esterification. A common approach is:

- Bromination : Reacting 1,2,3,4-tetrahydropyridine with bromine in a non-polar solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to introduce the bromine atom at the 5-position .

- Esterification : Treating the brominated intermediate with tert-butyl chloroformate and methyl chloroformate in the presence of a base (e.g., triethylamine) to install the tert-butyl and methyl ester groups.

Key Conditions : - Use of anhydrous solvents to avoid hydrolysis of intermediates.

- Base selection (e.g., Cs₂CO₃ in DMF at 100°C) to optimize nucleophilic substitution efficiency .

- Reaction time and temperature control to minimize side reactions like over-bromination or ester hydrolysis.

Advanced: How can researchers address regioselectivity challenges during bromination of the tetrahydropyridine precursor?

Regioselectivity in bromination is influenced by:

- Electronic Effects : Electron-rich positions on the tetrahydropyridine ring are more reactive. For example, conjugation with the dicarboxylate groups may direct bromination to the 5-position via resonance stabilization .

- Steric Effects : The tert-butyl group creates steric hindrance, potentially shielding adjacent positions and favoring bromination at the less hindered 5-position.

- Catalytic Additives : Lewis acids (e.g., FeBr₃) or directing groups (e.g., temporary protecting groups) can enhance selectivity.

Methodological Approach : - Use computational modeling (DFT calculations) to predict reactive sites.

- Validate with LC-MS or ¹H/¹³C NMR to confirm bromine placement .

Basic: What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

- NMR Spectroscopy :

- X-ray Crystallography : Resolve the 3D structure, particularly the stereochemistry of the tetrahydropyridine ring and bromine orientation .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity in further derivatization?

- Stability : The bulky tert-butyl group enhances steric protection of the adjacent ester, reducing hydrolysis under basic or aqueous conditions .

- Reactivity :

- Hinders nucleophilic attacks at the 1-position, directing reactions (e.g., Suzuki couplings) to the 5-bromo site.

- Can be selectively removed under acidic conditions (e.g., TFA) to expose the amine for subsequent functionalization .

Experimental Validation :

- Conduct stability studies (TGA/DSC) to assess thermal decomposition thresholds.

- Compare reaction rates of tert-butyl-protected vs. deprotected analogs in cross-coupling reactions .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Strategies :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (e.g., unreacted starting materials or hydrolysis byproducts) .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain pure crystals for consistent melting point determination .

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify anomalies .

Case Study : Conflicting ¹³C NMR signals for carbonyl carbons may arise from rotamers; variable-temperature NMR can resolve this .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

- Storage :

- Under inert atmosphere (argon) at –20°C to prevent oxidation of the tetrahydropyridine ring.

- Desiccated to avoid ester hydrolysis, especially in humid environments .

- Stability Monitoring :

Advanced: What strategies can optimize the compound’s solubility for in vitro biological assays?

- Solubility Enhancement :

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.